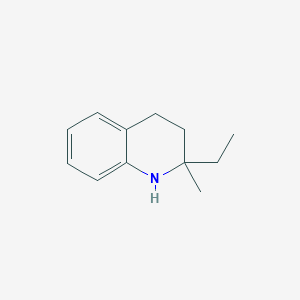
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- is a nitrogen-based heterocyclic compound with the molecular formula C12H17N. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of an ethyl group and a methyl group attached to the tetrahydroquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of eco-friendly and reusable catalysts, such as zeolites, has been explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Aplicaciones Científicas De Investigación
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
1,2,3,4-Tetrahydroquinoline: A similar compound without the ethyl and methyl groups.
2-Methylquinoline: A derivative with a methyl group but lacking the tetrahydro structure.
Uniqueness
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- is unique due to the presence of both ethyl and methyl groups on the tetrahydroquinoline ring. This structural modification can lead to different chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h4-7,13H,3,8-9H2,1-2H3 |
Clave InChI |
XYVOWLXYTSVSHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


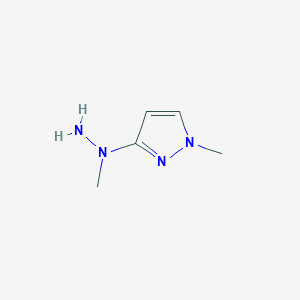
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
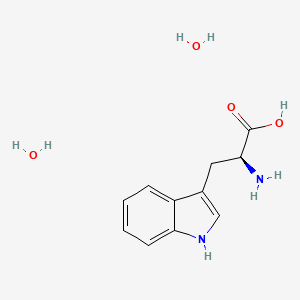
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)
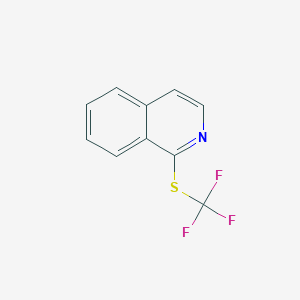
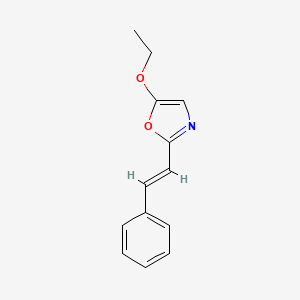
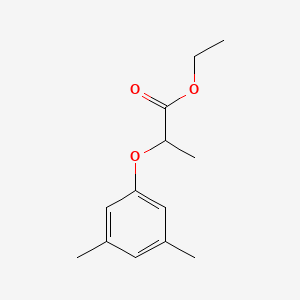
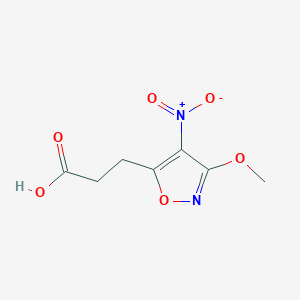

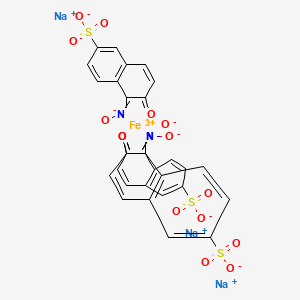
![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
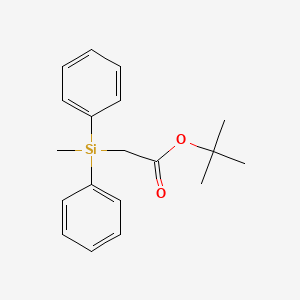
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
